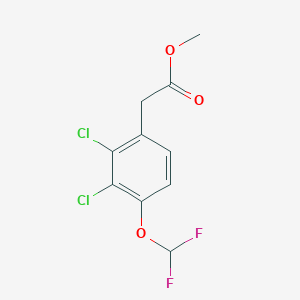

Methyl 2,3-dichloro-4-(difluoromethoxy)phenylacetate

Description

Properties

IUPAC Name |

methyl 2-[2,3-dichloro-4-(difluoromethoxy)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2F2O3/c1-16-7(15)4-5-2-3-6(17-10(13)14)9(12)8(5)11/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVYQPJNMJHYDKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C(=C(C=C1)OC(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Selective Fluorination of Chloromethoxybenzene Derivatives

A key step is the selective fluorination of trichloromethoxybenzene to obtain 2,3-dichloro-4-(difluoromethoxy)phenyl intermediates. This is achieved by:

- Reacting trichloromethoxybenzene with anhydrous hydrogen fluoride gas (fluohydric acid gas) as both fluorinating agent and solvent.

- Using perfluorinated sulfuryl fluoride catalysts such as perfluoropropyl sulfuryl fluoride or perfluorobutyl sulfuryl fluoride.

- Conducting the reaction in stainless steel autoclaves equipped with stirring and temperature control.

| Parameter | Optimal Range |

|---|---|

| Temperature | 80–90 °C |

| Pressure | 2.5–2.8 MPa |

| Molar ratio (HF gas : substrate) | 8:1 to 11:1 |

| Catalyst mass ratio (catalyst : substrate) | 0.005 to 0.006 |

| Reaction time | 4 to 4.5 hours |

- The reaction mixture is cooled below 5 °C before addition of reagents.

- After reaction, excess HF gas is removed by nitrogen purge.

- The product is isolated by vapor distillation and rectification.

- Yields of the chlorodifluoromethoxybenzene intermediate reach approximately 73–75% with purity around 80% by gas chromatography.

Nitration and Reduction to Amino Derivatives (Optional Intermediate Step)

In some synthetic routes, the chlorodifluoromethoxybenzene undergoes nitration using a mixed acid system (nitric acid and sulfuric acid) to introduce a nitro group, followed by catalytic hydrogenation to convert the nitro group to an amine.

| Parameter | Range/Details |

|---|---|

| Acid used | Sulfuric acid (98%) |

| Acid to substrate mass ratio | 2:1 to 3:1 |

| Nitric acid to sulfuric acid ratio | 1:3 to 1:4 |

| Temperature | -10 to 30 °C |

| Parameter | Range/Details |

|---|---|

| Catalyst | Suitable hydrogenation catalyst |

| Temperature | 0–60 °C (optimal 30–45 °C) |

| Pressure | 0.5–5.0 MPa (optimal 2.0–3.0 MPa) |

| Catalyst to substrate mass ratio | 0.01:1 to 0.10:1 (optimal 0.04:1 to 0.05:1) |

| Solvent | Methanol, ethanol, isopropanol, ethyl acetate, or none |

This step is relevant if the amino derivative is required as an intermediate or for further functionalization.

Preparation of Methyl 2,3-Dichloro-4-(difluoromethoxy)phenylacetate

The final esterification step involves the formation of the methyl phenylacetate from the corresponding phenylacetic acid or phenylacetate salt.

A related method for methyl 2,4-dichlorophenoxyacetate (a close analog) involves:

- Reacting 2,4-dichlorophenol with an inorganic base (e.g., sodium hydroxide or potassium hydroxide) in aqueous solution under reflux with a water-carrying agent to form the phenolate salt.

- Adding methyl chloroacetate dropwise to the cooled reaction mixture.

- Refluxing the mixture to complete esterification.

- Isolating and purifying the methyl ester by separation and curing.

Reaction conditions (analogous):

| Step | Conditions |

|---|---|

| Base | NaOH, KOH, Na2CO3, or K2CO3 |

| Temperature (reflux) | 80–150 °C |

| Reaction time | 1–8 hours |

| Methyl chloroacetate addition | Dropwise after cooling |

This esterification approach can be adapted for 2,3-dichloro-4-(difluoromethoxy)phenylacetate by using the corresponding phenol derivative.

Purification and Work-Up

- After reaction completion, the mixture is typically diluted with water.

- The organic phase is extracted using an immiscible organic solvent such as toluene.

- The combined organic extracts are dried over anhydrous agents.

- Solvent removal under reduced pressure yields crude product.

- Final purification is achieved by distillation under reduced pressure or recrystallization.

Summary Table of Preparation Steps and Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Selective fluorination | Trichloromethoxybenzene, HF gas, perfluoro sulfuryl fluoride catalyst, 80-90 °C, 2.5-2.8 MPa, 4 h | Yields ~74%, purity ~80% by GC |

| Nitration (optional) | Mixed acid (H2SO4/HNO3), -10 to 30 °C | Introduces nitro group |

| Hydrogenation (optional) | Catalyst, 30-45 °C, 2-3 MPa H2 pressure | Converts nitro to amine |

| Esterification | Phenol derivative, inorganic base, methyl chloroacetate, reflux 80-150 °C, 1-8 h | Forms methyl phenylacetate ester |

| Work-up and purification | Water dilution, organic extraction, drying, distillation | Obtains high purity final product |

Research Findings and Notes

- The use of anhydrous hydrogen fluoride gas as both fluorinating agent and solvent is critical for selective fluorination of chloromethoxybenzene derivatives to difluoromethoxy compounds.

- Perfluorinated sulfuryl fluoride catalysts significantly enhance fluorination efficiency.

- Reaction pressure and temperature are tightly controlled to optimize yield and selectivity.

- The esterification step benefits from the presence of water-carrying agents to facilitate phenolate formation and subsequent nucleophilic substitution.

- Purification by distillation under reduced pressure is effective in obtaining high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,3-dichloro-4-(difluoromethoxy)phenylacetate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).

Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether).

Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).

Major Products:

Substitution: Products with substituted nucleophiles.

Reduction: Alcohol derivatives.

Oxidation: Carbonyl derivatives.

Scientific Research Applications

Methyl 2,3-dichloro-4-(difluoromethoxy)phenylacetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2,3-dichloro-4-(difluoromethoxy)phenylacetate involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to inhibit certain enzymes or interact with cellular receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Isomer: Methyl 3,5-Dichloro-2-(Difluoromethoxy)Phenylacetate

Key Differences :

- Substituent Positions : The chlorine atoms are located at positions 3 and 5 (vs. 2 and 3 in the target compound).

- Biological Activity: Substituted phenylacetates with chlorine at ortho positions (e.g., 2,3-) show enhanced PPARγ activation compared to meta/para isomers, as seen in studies on p-chloro-phenylacetate .

| Property | Methyl 2,3-Dichloro-4-(Difluoromethoxy)Phenylacetate | Methyl 3,5-Dichloro-2-(Difluoromethoxy)Phenylacetate |

|---|---|---|

| Molecular Formula | C₁₀H₈Cl₂F₂O₃ | C₁₀H₈Cl₂F₂O₃ |

| Molecular Weight | 285.07 g/mol | 285.07 g/mol |

| Substituent Positions | 2-Cl, 3-Cl, 4-OCHF₂ | 3-Cl, 5-Cl, 2-OCHF₂ |

| Potential Applications | Antitumor intermediates, PPARγ agonists | API intermediates, agrochemicals |

Etacrynic Acid Methyl Ester (CAS 6463-21-4)

Key Differences :

- Functional Groups : Contains an α-ethylacryloyl group instead of difluoromethoxy.

- Impact: Biological Role: Etacrynic acid derivatives act as diuretics by inhibiting renal Na⁺/K⁺/Cl⁻ cotransporters, whereas phenylacetates target PPARγ pathways .

Ethyl 2,3-Difluoro-4-Methoxyphenylacetate (CAS 691905-11-0)

Key Differences :

Phenylacetate Analogs (e.g., p-Iodo-Phenylbutyrate)

Key Differences :

- Substituent Type : Iodo or butyrate groups (vs. dichloro/difluoromethoxy).

- Potency Trends : Antitumor activity increases with larger, more electronegative substituents (phenylacetate < p-chloro-phenylacetate < p-iodo-phenylbutyrate) . The target compound’s dichloro/difluoromethoxy combination may similarly enhance PPARγ binding compared to simpler analogs.

Research Findings and Implications

Substituent Position and Activity : Chlorine at ortho positions (2,3-) correlates with stronger PPARγ activation, as demonstrated in phenylacetate derivatives . This suggests the target compound may exhibit superior antitumor activity compared to its 3,5-dichloro isomer.

Metabolic Stability : Difluoromethoxy groups resist oxidative degradation better than methoxy groups, as seen in pantoprazole . This property likely extends to the target compound, enhancing its pharmacokinetic profile.

Synthesis Challenges : Introducing difluoromethoxy groups requires specialized reagents (e.g., ClF₂CO₂Na), as described in pantoprazole synthesis . The dichloro substituents may further complicate regioselective reactions.

Biological Activity

Methyl 2,3-dichloro-4-(difluoromethoxy)phenylacetate is a chemical compound that has garnered attention in scientific research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in various fields, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : CHClFO

- Molecular Weight : Approximately 267.08 g/mol

- CAS Number : 1804885-12-8

The compound features a dichloride substitution and a difluoromethoxy group on a phenylacetate backbone, which may enhance its lipophilicity and biological activity compared to other halogenated derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Notably:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Interaction : It has been suggested that this compound may interact with cellular receptors, influencing signaling pathways that regulate various physiological processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown:

- Bacterial Inhibition : The compound has been tested against various bacterial strains, demonstrating the ability to inhibit growth effectively.

- Fungal Activity : Similar derivatives have shown antifungal properties, suggesting that this compound may also possess such capabilities.

Anticancer Potential

The anticancer properties of this compound have been explored in several studies:

- Cell Line Studies : this compound has been evaluated against multiple cancer cell lines, including breast (MCF-7 and MDA-MB-231) and lung (A549) cancer cells. Results indicate that it may induce apoptosis and inhibit cell proliferation effectively .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.3 | Induction of apoptosis |

| MDA-MB-231 | 12.5 | Cell cycle arrest |

| A549 | 20.1 | Inhibition of proliferation |

Anti-inflammatory Effects

Emerging evidence suggests that this compound may possess anti-inflammatory properties:

- Cytokine Modulation : Studies indicate that the compound can modulate the release of pro-inflammatory cytokines in vitro, which could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

-

Antimicrobial Efficacy :

- A study conducted on the antimicrobial efficacy of similar compounds reported significant inhibition against Staphylococcus aureus and Escherichia coli. The results suggest that modifications in the chemical structure can enhance the antimicrobial potency.

- Anticancer Activity :

- Inflammation Models :

Q & A

Q. Q1. What is the standard synthetic route for Methyl 2,3-dichloro-4-(difluoromethoxy)phenylacetate, and how is purity ensured?

A: The compound is typically synthesized via esterification of the corresponding acid (e.g., 2,3-dichloro-4-(difluoromethoxy)phenylacetic acid) with methanol under acidic catalysis. A representative method involves refluxing the acid in methanol with concentrated sulfuric acid for 4 hours, followed by precipitation in ice water and recrystallization from ethanol . Purity is confirmed using HPLC (≥98%) and structural validation via H/C NMR and high-resolution mass spectrometry (HRMS) to detect residual solvents or by-products .

Analytical Techniques for Structural Confirmation

Q. Q2. What advanced analytical methods are critical for confirming the structure of this compound?

A: Key techniques include:

- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., dichloro and difluoromethoxy groups) and ester linkage integrity.

- Mass Spectrometry : HRMS to confirm molecular weight (e.g., [M+H] or [M+Na] peaks).

- X-ray Crystallography (if crystals are obtainable) for absolute stereochemical confirmation, as demonstrated in analogous phenylacetate derivatives .

Advanced: Reaction Optimization and Yield Challenges

Q. Q3. How can researchers optimize the synthesis to improve yield and reduce side products?

A: Key factors include:

- Catalyst Selection : Sulfuric acid is common, but p-toluenesulfonic acid may reduce charring.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Temperature Control : Lower reflux temperatures (60–80°C) minimize decomposition of the difluoromethoxy group .

- Workup : Neutralization with NaHCO before precipitation reduces acidic by-products .

Environmental Fate and Degradation Pathways

Q. Q4. What methodologies assess the environmental mobility and degradation of this compound?

A:

- Soil Mobility : Estimate the organic carbon partition coefficient () using log (octanol-water) via regression models. A log ~1.8 predicts high mobility in soil .

- Volatilization : Calculate Henry’s Law constant ( atm·m/mol) to predict evaporation rates from water or moist soil .

- Biodegradation : Use OECD 301F tests to measure microbial breakdown under aerobic conditions.

Biological Activity Assay Design

Q. Q5. How should researchers design assays to evaluate this compound’s biological activity?

A:

- Target Identification : Screen against enzyme classes (e.g., cytochrome P450, esterases) using fluorogenic substrates.

- Cellular Models : Use immortalized cell lines (e.g., HepG2 for liver toxicity) with LC/IC determination via MTT assays.

- Dose-Response Analysis : Apply nonlinear regression to calculate potency (e.g., EC) and efficacy (e.g., Emax) .

Stability Under Stress Conditions

Q. Q6. What experimental protocols evaluate the compound’s stability under thermal or photolytic stress?

A:

- Thermal Stability : Incubate at 40–80°C for 24–72 hours and monitor degradation via HPLC.

- Photolytic Stability : Expose to UV light (300–400 nm) in a photostability chamber and analyze for radical-mediated decomposition products.

- Hydrolytic Stability : Test in buffers (pH 1–10) at 37°C; the difluoromethoxy group may hydrolyze to CO and HF under alkaline conditions .

Addressing Data Contradictions in Biological Studies

Q. Q7. How can conflicting reports about this compound’s activity be resolved?

A:

- Reproducibility Checks : Validate assays across independent labs using standardized protocols.

- Metabolite Profiling : Identify active/inactive metabolites via LC-MS/MS (e.g., ester hydrolysis products).

- Structural Analog Comparison : Test derivatives (e.g., ethyl or trifluoromethyl analogs) to isolate substituent-specific effects .

Impurity Profiling in Synthesis

Q. Q8. What are common impurities in the synthesis, and how are they quantified?

A:

- By-Products : Chlorinated intermediates (e.g., 2,3-dichloro-4-hydroxy derivatives) from incomplete esterification.

- Quantification : Use GC-MS or LC-UV with spiked standards. For example, residual 2,4-dichlorophenol (if present) is quantified at 254 nm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.